N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide: is a complex organic compound that features a combination of thiazole, thiophene, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a phenyl-substituted thioamide with an α-haloketone under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Sulfonylation: The thiophene ring is sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the thiazole and pyrrolidine intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid
- N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S3/c22-17(20-18-19-14(12-26-18)13-6-2-1-3-7-13)15-8-4-10-21(15)27(23,24)16-9-5-11-25-16/h1-3,5-7,9,11-12,15H,4,8,10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHFBXKVLSQHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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